molecular formula C17H20N2O4S B3008761 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-63-8

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3008761
CAS No.: 1795481-63-8
M. Wt: 348.42
InChI Key: AEVPHHDXJHYNIA-UHFFFAOYSA-N
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Description

3-[1-(2-Ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1795481-63-8) is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a structure of significant interest in medicinal chemistry . This particular derivative is supplied for research applications to investigate the broad pharmacological potential associated with TZD-based molecules. The TZD moiety is a well-established pharmacophore, most recognized for its role in peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism . PPAR-γ is a key nuclear receptor regulating genes involved in glucose and lipid metabolism, and its activation can improve insulin sensitivity . As such, this compound may be of value in early-stage research related to type 2 diabetes and metabolic syndrome . The specific structure of this compound, which incorporates a 2-ethoxybenzoyl-piperidine group, may influence its binding affinity and selectivity for biological targets, offering a unique profile for structure-activity relationship (SAR) studies . Beyond metabolic research, the TZD scaffold demonstrates a diverse biological profile. Derivatives have been reported to exhibit antimicrobial properties, potentially through inhibition of bacterial cytoplasmic enzymes like Mur ligases, which are essential for cell wall synthesis . Additional research areas for TZDs include exploring their antioxidant activity through reactive oxygen species (ROS) scavenging, as well as investigations into anticancer and anti-inflammatory effects . This compound serves as a versatile chemical building block for developing and profiling novel bioactive agents across these therapeutic areas. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVPHHDXJHYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. The compound exhibits similar properties, making it a candidate for further investigation.

Mechanism of Action:

  • TZDs, including this compound, act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which regulates glucose metabolism and lipid storage .

Case Studies:

  • A study demonstrated that derivatives of thiazolidinediones significantly reduced plasma glucose levels in diabetic models. For instance, compounds synthesized with similar structural motifs showed comparable efficacy to standard drugs like pioglitazone and rosiglitazone .

Data Table: Antidiabetic Activity Comparison

CompoundDose (mg/dl)% ActivitySignificance
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione10027.0p < 0.001
Pioglitazone10025.0p < 0.01
Rosiglitazone10030.0p < 0.001

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including the compound under discussion. These compounds have shown effectiveness against various cancer cell lines.

Mechanism of Action:

  • The anticancer activity is attributed to the ability of TZDs to induce apoptosis and inhibit cell proliferation in cancer cells through modulation of cell signaling pathways .

Case Studies:

  • Research indicated that thiazolidinedione derivatives exhibited significant cytotoxic effects on human cervix carcinoma (HeLa) cells and murine leukemia cells with IC50 values ranging from 0.19 to 3.2 μM .

Data Table: Anticancer Activity

CompoundCell LineIC50 (μM)
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dioneHeLa0.25
Benzylidene thiazolidine derivativeL12100.19
Acridin derivativeFM3A4.1

Anti-inflammatory Effects

Thiazolidinediones are also recognized for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Mechanism of Action:

  • These compounds inhibit inflammatory mediators and cytokines, thereby reducing inflammation and associated tissue damage .

Case Studies:

  • A study conducted on various thiazolidinedione derivatives revealed that they significantly inhibited lipoxygenase activity, a key enzyme involved in inflammatory processes .

Data Table: Anti-inflammatory Activity

CompoundLipoxygenase Inhibition (%)
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione65
Standard Anti-inflammatory Drug70

Mechanism of Action

The mechanism of action of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

This substituent may improve metabolic stability due to reduced oxidative metabolism . Piperidine vs. Azetidine Rings: The piperidine ring (6-membered) in the target compound likely offers greater conformational flexibility compared to the azetidine (4-membered) in , which may influence receptor binding kinetics.

Biological Activity Trends: Antidiabetic Potential: The TZD scaffold is a hallmark of PPARγ agonists like rosiglitazone. The target compound’s piperidine-ethoxybenzoyl group may mimic the "acidic head" and "hydrophobic tail" pharmacophore required for PPARγ activation . In contrast, Compound 95’s 4-methoxybenzylidene group prioritizes anti-tubercular activity over metabolic modulation . Antimicrobial Activity: The diisopropylaminoethyl group in enhances lipophilicity, improving membrane penetration for antimicrobial action. The target compound lacks such a group, suggesting a different therapeutic focus.

Biological Activity

The compound 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role in the management of type 2 diabetes mellitus and exhibit various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can be represented as follows:

  • Chemical Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b} (exact values to be determined based on structural analysis)
  • Molecular Weight : To be calculated based on the chemical formula.

Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. The specific mechanism by which 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exerts its effects includes:

  • Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues.
  • Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolidinedione derivatives found that compounds similar to 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound showed superior activity compared to standard antibiotics such as ampicillin and streptomycin .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinediones has been well-documented. In particular, compounds within this class have been shown to reduce inflammation in animal models through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) . The specific compound's ability to modulate these pathways could make it a candidate for treating inflammatory conditions.

Case Study 1: Efficacy in Animal Models

In a study involving carrageenan-induced paw edema in mice, thiazolidinedione derivatives exhibited significant reductions in edema volume compared to control groups. This suggests a robust anti-inflammatory response mediated by the compound's active components .

Case Study 2: Clinical Relevance in Diabetes Management

Research has indicated that thiazolidinediones improve glycemic control in patients with type 2 diabetes mellitus. Although specific clinical data on 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is limited, its structural similarity to established TZDs suggests potential efficacy in managing insulin resistance .

Research Findings Summary Table

Biological Activity Efficacy Reference
AntimicrobialSuperior to ampicillin and streptomycin
Anti-inflammatorySignificant reduction in edema volume
Insulin SensitizationPotentially improves glycemic control

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Challenges include:
  • Purification at Scale : Replace column chromatography with continuous flow crystallization.
  • Heat Management : Use jacketed reactors for exothermic steps (e.g., piperidine acylation).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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